molecular formula C13H22N6O2 B2494111 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine CAS No. 100033-17-8

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

Cat. No. B2494111
CAS RN: 100033-17-8
M. Wt: 294.359
InChI Key: KNOLQAZYWBMVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine involves a series of steps starting from basic triazine precursors. One method includes the cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by substitution reactions with morpholine to produce various triazine derivatives (Zhang Li-hu, 2014). Another approach involves the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine under an ice bath, followed by a Suzuki reaction to obtain the desired compound (Jiao Chun-l, 2014).

Molecular Structure Analysis

The molecular structure of this compound features a triazine core substituted with dimethylamino and morpholino groups. This configuration contributes to its planar structure, facilitating π-conjugation and extensive hydrogen bonding. The crystal structure analysis of related triazine derivatives indicates that these molecules can adopt various conformations, including propeller and butterfly shapes, depending on the substitution pattern (Fridman, Kapon, & Kaftory, 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the triazine ring. Its derivatives have been explored for reactions such as dealkylation and methoxylation, indicating its reactivity towards both nucleophilic and electrophilic agents (M. Cariou, Khadija El Hobbi, & J. Simonet, 1993).

Physical Properties Analysis

The physical properties of this compound are influenced by its molecular structure. The planarity and symmetry of the molecule contribute to its solid-state stability and solubility in various organic solvents. Its crystalline structure facilitates the formation of stable hydrogen bonds and π-π stacking interactions, which can affect its melting point and boiling point.

Chemical Properties Analysis

The chemical properties of this compound include its basicity, reactivity towards electrophiles and nucleophiles, and its ability to form complexes with metals. Its electron-donating groups make it a potential ligand for metal coordination chemistry, influencing its applications in catalysis and materials science (S. Das, T. Gündüz, R. Shaw, & B. Smith, 1969).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine serves as a precursor in the synthesis of various 1,3,5-triazine derivatives. These derivatives have been synthesized using different reactants like morpholine, demonstrating the compound's versatility in chemical reactions (Zhang Li-hu, 2014).

  • Thermal Rearrangement : This compound undergoes thermal rearrangement to form different chemical structures like oxazolo- or imidazo-sym-triazinones, showcasing its thermal reactivity and potential in creating diverse chemical structures (V. V. Dovlatyan et al., 2010).

Biological and Medical Research

  • Cancer Research : It has been used in the development of potential antitumor agents. Research includes the synthesis of isotopomers of pentamethylmelamine, a known anticancer agent, using derivatives of this compound (Sandra Ferrer et al., 2002).

  • Enzyme Inhibition Studies : Derivatives of this compound have been synthesized and studied for their monoamine oxidase inhibitory activity, indicating its potential in biochemical research and therapeutic applications (Sherine N. Khattab et al., 2015).

  • Anticancer Activity : Novel 2,4-diamino-1,3,5-triazine derivatives, synthesized from this compound, have shown remarkable activity against certain cancer cell lines, highlighting its relevance in anticancer drug development (F. Sa̧czewski et al., 2006).

Industrial Applications

  • Corrosion Inhibition : Benzothiazole derivatives synthesized from this compound have shown effective corrosion inhibition for steel in acidic solutions, demonstrating its potential in industrial applications (Zhiyong Hu et al., 2016).

  • Synthesis of Adducts and Complexes : It has been used to synthesize various adducts and complexes with pyridines and triphenylphosphine, indicating its utility in the formation of complex chemical structures (Kenji Fujinuma et al., 1978).

properties

IUPAC Name

N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOLQAZYWBMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.